molecular formula C22H21ClFNO3 B11385378 2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

Katalognummer: B11385378
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: TXUMWULXDVRZBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of multiple functional groups, including a chlorinated phenoxy group, a fluorinated phenyl group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of the phenoxy intermediate with a fluorinated benzyl halide to introduce the 2-fluorophenyl group.

    Formation of the Furan Ring: The final step involves the reaction of the intermediate with a furan-2-ylmethyl halide to introduce the furan ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 2-(4-Chlorphenoxy)-N-(2-Fluorbenzyl)-N-(furan-2-ylmethyl)propanamid
  • 2-(4-Methylphenoxy)-N-(2-Fluorbenzyl)-N-(furan-2-ylmethyl)propanamid
  • 2-(4-Chlor-3-methylphenoxy)-N-(Benzyl)-N-(furan-2-ylmethyl)propanamid

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Chlor-3-methylphenoxy)-N-(2-Fluorbenzyl)-N-(furan-2-ylmethyl)propanamid liegt in seiner spezifischen Kombination von funktionellen Gruppen. Das Vorhandensein der Chlor-, Methyl-, Fluorbenzyl- und Furan-2-ylmethylgruppen verleiht der Verbindung unterschiedliche chemische und biologische Eigenschaften. Diese Eigenschaften können sie von anderen ähnlichen Verbindungen unterscheiden und sie für bestimmte Anwendungen wertvoll machen.

Eigenschaften

Molekularformel

C22H21ClFNO3

Molekulargewicht

401.9 g/mol

IUPAC-Name

2-(4-chloro-3-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C22H21ClFNO3/c1-15-12-18(9-10-20(15)23)28-16(2)22(26)25(14-19-7-5-11-27-19)13-17-6-3-4-8-21(17)24/h3-12,16H,13-14H2,1-2H3

InChI-Schlüssel

TXUMWULXDVRZBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.